molecular formula C13H21ClFN B2703512 [(3-fluorophenyl)methyl](3-methylpentan-2-yl)amine hydrochloride CAS No. 2225154-26-5

[(3-fluorophenyl)methyl](3-methylpentan-2-yl)amine hydrochloride

Cat. No.: B2703512
CAS No.: 2225154-26-5
M. Wt: 245.77
InChI Key: XHKOFGUVQPYNPU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-fluorophenyl)methyl](3-methylpentan-2-yl)amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzyl chloride and 3-methylpentan-2-amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

[(3-fluorophenyl)methyl](3-methylpentan-2-yl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The fluorobenzyl group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium iodide in acetone or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorobenzyl ketones, while reduction could produce amine derivatives.

Scientific Research Applications

[(3-fluorophenyl)methyl](3-methylpentan-2-yl)amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating the effects of fluorinated amines on biological systems.

    Industrial Applications: It serves as a precursor in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(3-fluorophenyl)methyl](3-methylpentan-2-yl)amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group may enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways and molecular interactions depend on the context of its application, whether in medicinal chemistry or other fields.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Fluorobenzyl)-1-methoxy-2-propanamine hydrochloride
  • D-phenylalanyl-N-(3-fluorobenzyl)-L-prolinamide

Uniqueness

[(3-fluorophenyl)methyl](3-methylpentan-2-yl)amine hydrochloride is unique due to its specific structural features, such as the combination of a fluorobenzyl group with a methylpentan-2-amine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-3-methylpentan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN.ClH/c1-4-10(2)11(3)15-9-12-6-5-7-13(14)8-12;/h5-8,10-11,15H,4,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKOFGUVQPYNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C)NCC1=CC(=CC=C1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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